N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid

Peptide therapeutics Serine protease resistance DPP IV stability

N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid (CAS 1335042-24-4) is a racemic, Fmoc-protected beta2,2-amino acid classified as an olefinic beta-aminoacid building block. It carries a quaternary carbon at the 3-position (3-amino-3-methyl substitution) and a terminal alkene at C4–C5, combining the protease-resistance potential of geminally disubstituted beta-amino acids with a versatile olefin handle for post-synthetic modification.

Molecular Formula C21H21NO4
Molecular Weight 351.402
CAS No. 1335042-24-4
Cat. No. B2916378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid
CAS1335042-24-4
Molecular FormulaC21H21NO4
Molecular Weight351.402
Structural Identifiers
SMILESCC(CC(=O)O)(C=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H21NO4/c1-3-21(2,12-19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h3-11,18H,1,12-13H2,2H3,(H,22,25)(H,23,24)
InChIKeyUHCUTSMBIWACHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid (CAS 1335042-24-4): Olefinic Beta-Amino Acid Building Block for Constrained Peptide Synthesis


N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid (CAS 1335042-24-4) is a racemic, Fmoc-protected beta2,2-amino acid classified as an olefinic beta-aminoacid building block [1]. It carries a quaternary carbon at the 3-position (3-amino-3-methyl substitution) and a terminal alkene at C4–C5, combining the protease-resistance potential of geminally disubstituted beta-amino acids with a versatile olefin handle for post-synthetic modification [2]. The Fmoc group ensures full compatibility with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

Why Fmoc-L-allylglycine or Saturated Fmoc-beta-amino Acids Cannot Replace N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid (CAS 1335042-24-4) in Stability-Focused Peptide Design


In-class Fmoc-protected amino acid building blocks cannot be freely interchanged with N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid because its specific architecture—a beta2,2-quaternary center adjacent to a terminal olefin—simultaneously addresses two design requirements that no single commercial alternative satisfies. Saturated Fmoc-beta2,2-amino acids (e.g., N-Fmoc-3-amino-3-methylbutanoic acid, CAS 244031-65-0) lack the olefin and therefore preclude hydrocarbon stapling, ring-closing metathesis, or thiol-ene conjugation [1]. Fmoc-alpha-allylglycine (CAS 146549-21-5) offers an alkene but retains the natural alpha-amino acid backbone, leaving peptides fully susceptible to serine protease degradation at the incorporation site [2]. Fmoc-L-beta-homovaline (CAS 172695-33-9) provides a beta-amino acid backbone but lacks both the quaternary center and the alkene. The target compound uniquely integrates all three features—Fmoc compatibility, beta2,2-quaternary constraint, and a reactive terminal alkene—into a single building block, making generic substitution structurally impossible.

Quantitative Differentiation Evidence for N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid (CAS 1335042-24-4) Versus Closest Analogs


Protease Stability Conferred by Beta2,2-Quaternary Center Versus Natural Alpha-Amino Acid Backbone (Cross-Study Analogy via FAA5040)

The beta2,2-quaternary center at the 3-position (3-amino-3-methyl) is directly analogous to the beta,beta-dimethyl substitution in FAA5040 (2-(Fmoc-amino)-3,3-diMe-pent-4-enoic acid), which has been demonstrated to confer complete resistance to DPP IV-mediated proteolysis. In comparative hydrolysis studies of hexapeptide substrates, sequences bearing natural Leu or Ile at the P1' position showed >70% hydrolysis within 30 minutes, whereas the beta,beta-dimethyl-modified sequence was completely resistant to DPP IV cleavage over the same period [1]. The target compound qualifies as a beta2,2-amino acid by the classification of Seebach and Gellman and is expected to provide analogous protease shielding when incorporated at the P1' position, while its single methyl group (vs. gem-dimethyl in FAA5040) may offer subtly different steric demand at the enzyme active site [2].

Peptide therapeutics Serine protease resistance DPP IV stability Beta-amino acid peptidomimetics

Terminal Alkene as a Functionalization Handle Versus Saturated Analog N-Fmoc-3-amino-3-methylbutanoic Acid (CAS 244031-65-0)

The terminal alkene at C4–C5 of the target compound is absent in the saturated analog N-Fmoc-3-amino-3-methylbutanoic acid (CAS 244031-65-0, MW 339.39 g/mol, C20H21NO4) . This alkene enables a suite of reactions—including ring-closing metathesis (RCM), cross metathesis (CM), hydroboration, epoxidation, and thiol-ene click chemistry—that are impossible with the saturated variant [1]. The alkene is compatible with standard Fmoc-SPPS conditions and can be employed for on-resin hydrocarbon stapling to conformationally constrain alpha-helical peptides, a strategy validated with analogous Fmoc-protected alkenyl amino acids [2].

Peptide stapling Olefin metathesis Hydrocarbon cross-linking Peptidomimetic design

Beta-Amino Acid Backbone Versus Alpha-Amino Acid Fmoc-L-Allylglycine (CAS 146549-21-5)

The target compound is a beta-amino acid (3-amino substitution), placing the amino group one carbon further from the carboxylic acid compared to alpha-amino acids. This backbone homologation has been demonstrated across the beta-peptide literature to reduce recognition and cleavage by canonical serine proteases [1]. In contrast, Fmoc-L-allylglycine (CAS 146549-21-5, MW 337.37 g/mol, C20H19NO4) is an alpha-amino acid with an allyl side chain that, while offering an alkene for stapling, retains the natural alpha-backbone fully susceptible to proteolytic degradation when incorporated into linear peptide sequences [2]. Furthermore, the target compound's quaternary beta2,2-center adds an additional steric barrier that alpha-allylglycine's secondary alpha-carbon cannot provide.

Beta-peptide foldamers Metabolic stability Protease resistance Backbone modification

Racemic Mixture as Cost-Effective Screening Scaffold Versus Enantiopure Analogs (CAS 172695-33-9 and CAS 1310680-41-1)

The target compound is supplied as the racemic (+/-) mixture, distinguishing it from enantiopure beta-amino acid building blocks such as Fmoc-L-beta-homovaline (CAS 172695-33-9, MW 353.41 g/mol, ≥95% purity, single enantiomer) and (S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid (CAS 1310680-41-1, MW 365.42 g/mol, 95% purity) . Racemic mixtures typically command lower production costs than enantiopure compounds because they avoid asymmetric synthesis or chiral resolution steps. For combinatorial library construction, initial SAR exploration, or applications where stereochemistry is not critical, the racemic form provides equivalent chemical functionality at reduced procurement cost while retaining the full alkene and beta2,2-quaternary features.

Racemic building block Chiral resolution Cost efficiency Library synthesis

High-Value Application Scenarios for N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid (CAS 1335042-24-4) in Peptide Drug Discovery and Chemical Biology


Design of Protease-Resistant Peptide Therapeutics via P1' Beta2,2-Modification

Incorporation of N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid at the P1' position (directly C-terminal to the scissile bond) of bioactive peptides such as GLP-1 analogs, incretin mimetics, or antimicrobial peptides is expected to confer resistance to serine proteases including DPP IV, DPP8, FAPα, trypsin, and chymotrypsin, based on the validated beta,beta-dimethyl P1' strategy demonstrated by Heard et al. (2013) [1]. The single-methyl quaternary center may offer a tunable steric profile compared to the gem-dimethyl FAA5040 scaffold, allowing fine-tuning of residual bioactivity versus complete stabilization. The Fmoc group enables direct integration into standard automated SPPS workflows without protocol modification.

Hydrocarbon-Stapled Alpha-Helical Peptides for Protein-Protein Interaction (PPI) Inhibition

The terminal alkene of N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid serves as a metathesis-competent handle for on-resin hydrocarbon stapling [2]. When incorporated at i and i+4 or i+7 positions alongside a second olefinic amino acid (e.g., Fmoc-(S)-2-(7-octenyl)alanine), the alkene can undergo ring-closing metathesis using Grubbs catalyst to generate a macrocyclic hydrocarbon bridge that locks the peptide into an alpha-helical conformation. This strategy is widely applied in PPI inhibitor development, including stapled p53-MDM2 and BCL-2 family antagonists, where conformational pre-organization directly correlates with target binding affinity and cellular uptake.

Combinatorial Beta-Peptide Library Synthesis for Foldamer Discovery

The racemic nature and Fmoc compatibility of this building block make it suitable for split-and-pool combinatorial library construction targeting beta-peptide foldamers [3]. Beta2,2-amino acids with quaternary centers are known to promote discrete secondary structures (helices, turns, sheets) in short beta-peptide sequences, and the alkene handle enables subsequent library diversification via on-bead metathesis, hydroboration, or epoxidation. Libraries incorporating this scaffold can be screened for novel antimicrobial, cell-penetrating, or receptor-targeting beta-peptides with enhanced metabolic stability relative to alpha-peptide libraries.

Semi-Synthetic Modification of Recombinant Peptides via Orthogonal Alkene Chemistry

The terminal alkene can be exploited for site-selective bioconjugation of synthetic or semi-synthetic peptides bearing this residue. Thiol-ene click chemistry enables attachment of glycosyl, lipid, PEG, or fluorophore moieties under mild, biocompatible conditions that are orthogonal to standard side-chain protecting groups [2]. This scenario is particularly relevant for generating peptide-drug conjugates, targeted imaging probes, or extended-half-life peptide therapeutics where site-specific modification at a single, defined position is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.